molecular formula C10H9BrN4O2 B8317590 4-Amino-6-bromo-7-methoxycinnoline-3-carboxamide

4-Amino-6-bromo-7-methoxycinnoline-3-carboxamide

Cat. No. B8317590
M. Wt: 297.11 g/mol
InChI Key: CNMKBADIVMNWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-6-bromo-7-methoxycinnoline-3-carboxamide is a useful research compound. Its molecular formula is C10H9BrN4O2 and its molecular weight is 297.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-6-bromo-7-methoxycinnoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-6-bromo-7-methoxycinnoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Amino-6-bromo-7-methoxycinnoline-3-carboxamide

Molecular Formula

C10H9BrN4O2

Molecular Weight

297.11 g/mol

IUPAC Name

4-amino-6-bromo-7-methoxycinnoline-3-carboxamide

InChI

InChI=1S/C10H9BrN4O2/c1-17-7-3-6-4(2-5(7)11)8(12)9(10(13)16)15-14-6/h2-3H,1H3,(H2,12,14)(H2,13,16)

InChI Key

CNMKBADIVMNWLC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=NC(=C2N)C(=O)N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-((4-bromo-3-methoxyphenyl)diazenyl)-2-cyanoacetamide (Method 12) (34.4 g, 115.8 mmol) in toluene (250 ml) under N2 was added TiCl4 (51.1 ml, 463 mmol). The reaction mixture was stirred at reflux for 4 hours before being allowed to cool to room temperature. The reaction mixture was carefully poured over an ice cold solution of 3N HCl (˜600 ml), the mixture was then allowed to warm to rt, and was then stirred at 90° C. for 10 minutes. A precipitate formed which was collected via vacuum filtration, washed with water (˜200 mL), ethanol (˜200 mL), ether (˜200 mL), and dried in vacuo to yield the title compound as a brown solid which was used without further purification (30.0 g, 87%). 1H NMR: 10.30 (s, br, 1H), 9.95 (s, br, 1H), 9.15 (s, 1H), 8.55 (s, 1H), 8.09 (s, 1H), 7.68 (s, 1H), 4.15 (s, 3H); m/z 298.
Name
2-((4-bromo-3-methoxyphenyl)diazenyl)-2-cyanoacetamide
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
51.1 mL
Type
catalyst
Reaction Step Three

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